![molecular formula C23H26N6O2 B11224650 1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11224650.png)
1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an indazole moiety, a pyridine ring, and a piperazine ring, making it a unique and versatile molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Piperazine Ring Formation: The piperazine ring can be formed through a cyclization reaction of ethylenediamine derivatives with appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the indazole, pyridine, and piperazine moieties using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
科学研究应用
1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1H-INDOL-3-YL)-3-{[5-(3-METHYL-1H-INDAZOL-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE: This compound shares structural similarities with the indazole and pyridine moieties.
4-ARYL-1-(INDAZOL-5-YL)PYRIDIN-2(1H)ONES: These compounds possess similar indazole and pyridine structures and are studied for their biological activities.
Uniqueness
1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE is unique due to its specific combination of indazole, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C23H26N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
1-(1H-indazol-3-yl)-4-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H26N6O2/c30-21-15-17(16-29(21)22-19-6-1-2-7-20(19)25-26-22)23(31)28-13-11-27(12-14-28)10-8-18-5-3-4-9-24-18/h1-7,9,17H,8,10-16H2,(H,25,26) |
InChI 键 |
QYICJEFAEIXAKP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-benzylpiperazin-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11224569.png)
![2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11224577.png)
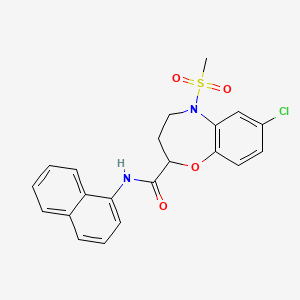
![3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11224594.png)
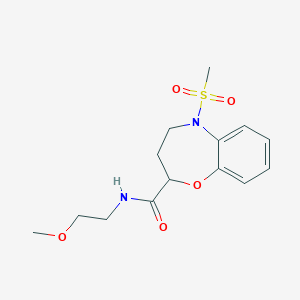
![N-(2-ethyl-6-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224605.png)
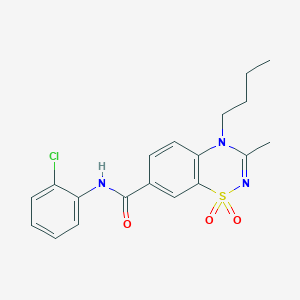
![7-methyl-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11224611.png)
![N-(3-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224614.png)
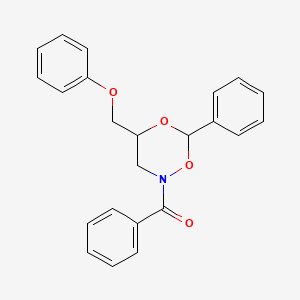
![1-(4-ethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11224626.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11224634.png)
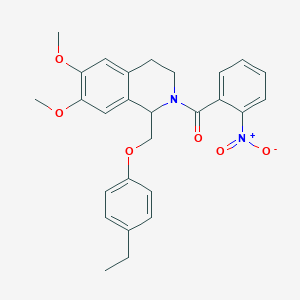
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11224640.png)
